Sodium butoxide

Description

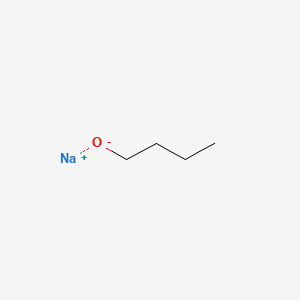

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;butan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Na/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXYWTXQFUUWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027464 | |

| Record name | Sodium n-butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available in n-butanol solution (About 20% sodium n-butoxide and 80% n-butanol): Colorless to slightly yellow liquid; Turns yellow on exposure to air; [MSDSonline] | |

| Record name | Sodium n-butylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2372-45-4 | |

| Record name | Sodium n-butylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium n-butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium butanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BUTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T68GF4Z3PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM N-BUTYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

sodium butoxide chemical structure and properties

An In-Depth Technical Guide to Sodium Butoxide for Researchers and Drug Development Professionals

Introduction

This compound, an alkali metal alkoxide, is a pivotal reagent in organic synthesis, valued for its strong basicity. It exists primarily in two isomeric forms: sodium n-butoxide and sodium tert-butoxide. While both are potent bases, their steric and electronic differences lead to distinct applications in chemical synthesis. Sodium n-butoxide typically acts as a strong nucleophile and base, whereas the sterically hindered sodium tert-butoxide is widely employed as a strong, non-nucleophilic base. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a primary focus on the more commonly utilized sodium tert-butoxide isomer.

Chemical Structure and Isomerism

This compound is an ionic compound composed of a sodium cation (Na⁺) and a butoxide anion (C₄H₉O⁻). The structure of the butoxide anion dictates the isomer and its subsequent reactivity.

-

Sodium n-butoxide (CAS: 2372-45-4): Features a linear four-carbon chain. Its unhindered nature allows it to act as both a strong base and a nucleophile.

-

Sodium tert-butoxide (CAS: 865-48-5): Features a bulky tert-butyl group where the anionic oxygen is attached to a tertiary carbon. This significant steric hindrance prevents it from acting as a nucleophile in most cases, making it an excellent choice for reactions requiring a strong base to abstract a proton without participating in substitution reactions.[1]

Physicochemical Properties

The physical and chemical properties of this compound isomers vary significantly due to their structural differences. The data presented below has been compiled from various sources for easy comparison.

Physical Properties

| Property | Sodium n-butoxide | Sodium tert-butoxide |

| Chemical Formula | C₄H₉NaO | C₄H₉NaO[1] |

| Molecular Weight | 96.10 g/mol | 96.10 g/mol [1] |

| Appearance | Liquid | White to off-white hygroscopic solid/powder[1][2] |

| Density | ~0.874 g/cm³ | 1.025 - 1.104 g/cm³[3] |

| Melting Point | Not applicable | ~180 °C (with decomposition)[3] |

| Boiling Point | 117.7 °C | 180 °C / 1 mmHg[3] |

| Flash Point | Not specified | 12 °C[3] |

Solubility Data (Sodium tert-butoxide)

Sodium tert-butoxide reacts violently with water and is typically used in anhydrous, aprotic solvents.[2] Its solubility in various organic solvents at 25°C is detailed below.

| Solvent | Solubility (wt %) |

| Tetrahydrofuran (THF) | 38%[2] |

| Methyl t-butyl ether | 25%[2] |

| Diglyme | 22%[2] |

| Cyclohexane | 14%[2] |

| Hexane | 11%[2] |

| Toluene | 6%[2] |

Spectroscopic and Chemical Properties

| Property | Sodium n-butoxide | Sodium tert-butoxide |

| pKa (of conjugate acid) | ~16 (n-butanol) | ~17-19 (tert-butanol)[1] |

| ¹H NMR (Typical) | Data not readily available | δ ~1.3 ppm (singlet, 9H in DMSO-d₆) |

| Reactivity | Strong base and nucleophile | Strong, non-nucleophilic base[1] |

| Key Hazards | Flammable, moisture-sensitive, corrosive | Flammable solid, self-heating, reacts violently with water, causes severe burns[2] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible and safe laboratory work. All procedures involving this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis of Sodium tert-butoxide

Two primary methods are commonly employed for the synthesis of sodium tert-butoxide.

Method 1: From Sodium Metal and tert-Butanol

This traditional method involves the direct reaction of sodium metal with tert-butanol.

-

Materials: Sodium metal, anhydrous tert-butanol, anhydrous xylene (solvent), nitrogen or argon gas supply, three-necked round-bottom flask, reflux condenser, mechanical stirrer, heating mantle.

-

Procedure:

-

Equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet, and a dropping funnel. Purge the entire apparatus with dry nitrogen or argon.

-

Add anhydrous xylene to the flask, followed by sodium metal cut into small pieces.[4]

-

Heat the mixture to the melting point of sodium (~98 °C) while stirring to create a fine dispersion of molten sodium.[4]

-

Slowly add anhydrous tert-butanol dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. The rate of addition should be controlled to maintain a steady reflux.[4]

-

After the addition is complete, continue heating the mixture at reflux for several hours until all the sodium has reacted and hydrogen evolution ceases.[4]

-

The product, sodium tert-butoxide, will precipitate from the xylene. The solvent can be removed under reduced pressure, and the resulting solid can be washed with anhydrous pentane or hexane and dried under vacuum to yield the final product.[4]

-

Method 2: From Sodium Amide and tert-Butanol

This method offers a potentially safer alternative to using sodium metal.[5][6]

-

Materials: Sodium amide (NaNH₂), anhydrous tert-butanol, anhydrous toluene or heptane (solvent), nitrogen or argon gas supply, reaction vessel with stirrer and heating capabilities.

-

Procedure:

-

To a dry, inerted reaction vessel, add the solvent (toluene or heptane) and sodium amide.[6]

-

Slowly add anhydrous tert-butanol to the stirred suspension. The reaction will generate ammonia gas.[6]

-

Heat the mixture to 70-110 °C and maintain this temperature for several hours until the reaction is complete, as indicated by the cessation of ammonia evolution.[6]

-

Upon completion, the crude product can be purified by distillation (rectification) to remove the solvent and any unreacted starting materials, yielding the final sodium tert-butoxide product with high purity.[6]

-

Williamson Ether Synthesis

Sodium tert-butoxide is often used as the base to deprotonate an alcohol, forming an alkoxide nucleophile. However, due to its steric bulk, it is more commonly used to deprotonate less hindered alcohols in reactions with primary alkyl halides. Using a bulky base with a bulky alcohol or a secondary/tertiary halide will favor elimination (E2) over substitution (Sₙ2).

-

Materials: Alcohol, sodium tert-butoxide (or sodium hydride for in situ generation of the alkoxide), primary alkyl halide, anhydrous solvent (e.g., THF, DMF), nitrogen or argon atmosphere.

-

Procedure:

-

In a dry, inerted flask, dissolve the alcohol in the anhydrous solvent.

-

Add sodium tert-butoxide (1.1 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 20-30 minutes to ensure complete deprotonation, forming the sodium alkoxide.

-

Add the primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.

-

Cool the reaction mixture and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ether.

-

Purify the product by column chromatography or distillation as required.

-

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation, where sodium tert-butoxide is one of the most effective bases.

-

Materials: Aryl halide (e.g., aryl bromide), amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), sodium tert-butoxide, anhydrous toluene or dioxane.

-

Procedure:

-

To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).[7]

-

Add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).[7]

-

Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.[7]

-

Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.[7][8]

-

Once complete, cool the mixture to room temperature. Quench the reaction with water or saturated aqueous NH₄Cl.[7]

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[7]

-

Purify the resulting arylamine product by column chromatography.

-

Key Applications in Organic Synthesis

The utility of this compound, particularly the tert-butoxide isomer, stems from its ability to act as a strong, sterically hindered base.

Deprotonation and Enolate Formation

Sodium tert-butoxide is highly effective at deprotonating carbon acids, such as ketones and esters, to form enolates.[9] The regioselectivity of this deprotonation can be controlled. Due to its steric bulk, sodium tert-butoxide preferentially removes the more accessible, less sterically hindered proton, leading to the formation of the kinetic enolate. This is in contrast to smaller bases or thermodynamic conditions, which favor the more substituted, thermodynamic enolate.

Elimination Reactions

As a strong, non-nucleophilic base, sodium tert-butoxide is an ideal reagent for promoting E2 elimination reactions to form alkenes from alkyl halides and sulfonates. Its bulkiness disfavors the competing Sₙ2 reaction, even with primary substrates under certain conditions, leading to high yields of the elimination product.

Other Base-Mediated Reactions

Sodium tert-butoxide serves as a key reagent in a wide array of other transformations, including:

-

Condensation Reactions: Such as the Claisen and Dieckmann condensations.

-

Rearrangements: Including the Favorskii and Sommelet-Hauser rearrangements.

-

Palladium-Catalyzed Cross-Coupling: Beyond the Buchwald-Hartwig amination, it is used in Suzuki, Heck, and Sonogashira couplings where a strong base is required.

Safety and Handling

This compound isomers are hazardous materials that require strict safety protocols.

-

Flammability: Both isomers are flammable. Sodium tert-butoxide is a flammable solid that is also self-heating and may ignite on contact with air.[2] All sources of ignition must be excluded from the handling area.

-

Reactivity: They react violently with water and moisture, releasing flammable butanol vapor and corrosive sodium hydroxide. They must be stored and handled under a dry, inert atmosphere.

-

Corrosivity: this compound is highly corrosive and can cause severe skin burns and eye damage upon contact.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat, must be worn at all times. Work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This compound, especially the tert-butoxide isomer, is an indispensable tool for the modern organic chemist. Its properties as a strong, non-nucleophilic base enable a vast range of chemical transformations, from classical condensation and elimination reactions to state-of-the-art palladium-catalyzed cross-couplings. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. Sodium tert-butoxide | 865-48-5 [chemicalbook.com]

- 2. suparnachemicals.co.in [suparnachemicals.co.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]

- 5. CN106699516A - Sodium tert-butoxide production technology - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Synthesis and Preparation of Sodium n-Butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, preparation, and chemical properties of sodium n-butoxide (NaOBu). As a potent, non-nucleophilic base, sodium n-butoxide is a critical reagent in organic synthesis, widely utilized in condensation, rearrangement, and ring-opening reactions within the chemical, pharmaceutical, and pesticide industries. This document details the primary synthetic methodologies, experimental protocols, and safety considerations for its handling and use.

Physicochemical Properties

Sodium n-butoxide is the sodium salt of n-butanol and is commercially available as a white to yellowish solid powder or as a solution, typically 20% in n-butanol.[1][2][3][4] It is highly reactive and sensitive to moisture and air.[2][5]

Table 1: Physicochemical Data for Sodium n-Butoxide

| Property | Value | Reference(s) |

| Chemical Name | Sodium butan-1-olate | [3] |

| Synonyms | Sodium n-butylate, Sodium butoxide | [1][2] |

| CAS Number | 2372-45-4 | [6] |

| Molecular Formula | C₄H₉NaO | [2] |

| Molecular Weight | 96.10 g/mol | [6] |

| Appearance | White to off-white solid/powder | [1][3] |

| Density | ~0.874 g/cm³ (for 20% solution) | [6] |

| Boiling Point | 117.7°C (for 20% solution in n-butanol) | [6] |

| Solubility | Soluble in ethers and n-butanol. Reacts vigorously with water. | [3] |

| Stability | Decomposes in the presence of moist air and reacts rapidly with water. | [2] |

Core Synthesis Methodologies

The preparation of sodium n-butoxide is primarily achieved through two established chemical routes. The choice of method often depends on the desired scale, safety requirements, and available starting materials.

Method 1: Direct Reaction of Sodium Metal with n-Butanol

The traditional and most direct route involves the reaction of metallic sodium with anhydrous n-butanol.[6] This is a highly exothermic redox reaction that produces sodium n-butoxide and hydrogen gas.[6]

Reaction: 2 Na(s) + 2 CH₃(CH₂)₃OH(l) → 2 CH₃(CH₂)₃ONa(sol) + H₂(g)

The efficiency of this synthesis is highly dependent on controlling the reaction temperature and ensuring an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.[6][7]

Method 2: Reaction of Sodium Amide with n-Butanol

An alternative and often safer method utilizes sodium amide (NaNH₂) as the sodium source.[6] This acid-base reaction involves the deprotonation of n-butanol by the strongly basic amide anion, yielding sodium n-butoxide and ammonia gas.

Reaction: NaNH₂(s) + CH₃(CH₂)₃OH(l) → CH₃(CH₂)₃ONa(sol) + NH₃(g)

This method avoids the use of highly reactive sodium metal and the production of flammable hydrogen gas. A patent describing a similar process for sodium tert-butoxide reports a yield of 76.3%.[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of sodium n-butoxide. All operations should be conducted by trained personnel in a chemical fume hood with appropriate personal protective equipment.

Protocol for Method 1: Synthesis from Sodium Metal and n-Butanol

This protocol is based on general procedures for preparing sodium alkoxides.[7][10]

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

-

Magnetic stirrer and heating mantle.

-

Sodium metal (handled under mineral oil).

-

Anhydrous n-butanol (purity >99.5%).

-

Anhydrous solvent (e.g., heptane or toluene, optional).

-

Cannula for solvent transfer.

Procedure:

-

Preparation: Assemble and flame-dry the glassware. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon.

-

Reagent Charging: Add anhydrous n-butanol to the reaction flask via cannula. If a co-solvent is used, add it at this stage. Begin vigorous stirring.

-

Sodium Addition: Carefully cut small pieces of sodium metal, wash them with anhydrous heptane to remove the protective mineral oil, and weigh them under an inert atmosphere. Add the sodium pieces to the stirred n-butanol at a controlled rate.

-

Reaction Control: The reaction is exothermic. Maintain the temperature using a cooling bath (chilled water or ice bath) to prevent the reaction from becoming too vigorous.[10] The rate of hydrogen gas evolution should be kept under control.

-

Reaction Completion: Continue stirring until all the sodium metal has completely dissolved, which may take several hours.[10] The cessation of hydrogen evolution indicates the reaction is complete.

-

Product Isolation (Optional): If a solid product is desired, the excess n-butanol and any co-solvent can be removed under reduced pressure. The resulting white solid should be handled and stored under an inert atmosphere. Otherwise, the resulting solution can be used directly.

Protocol for Method 2: Synthesis from Sodium Amide and n-Butanol

This protocol is adapted from an industrial process described for the synthesis of sodium tert-butoxide.[8][9]

Materials and Equipment:

-

Jacketed glass reactor with overhead stirring, reflux condenser, thermometer, and nitrogen/argon inlet.

-

Heating/cooling circulator.

-

Sodium amide (NaNH₂), 99%.

-

Anhydrous n-butanol, 99%.

-

Scrubber system to neutralize ammonia gas.

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with dry nitrogen.

-

Reagent Charging: Charge the reactor with the measured quantity of sodium amide.

-

Alcohol Addition: Begin stirring and slowly add anhydrous n-butanol to the reactor via a dropping funnel or pump.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to approximately 85°C and maintain it at reflux for several hours (e.g., 10 hours) to drive the reaction to completion.[8][9] The evolved ammonia gas must be directed to a suitable acid scrubber.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid product is required, distill off the excess n-butanol under reduced pressure.

-

Packaging: The final product, whether a solution or a solid, must be packaged under a nitrogen or argon atmosphere to prevent degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of sodium alkoxides. Data for the analogous sodium tert-butoxide is included for comparison where specific data for n-butoxide is not available.

Table 2: Comparison of Synthesis Parameters for Sodium Alkoxides

| Parameter | Method 1: Sodium Metal | Method 2: Sodium Amide (tert-Butoxide Analogue) |

| Primary Reactants | Sodium Metal, n-Butanol | Sodium Amide, tert-Butanol |

| Solvent | n-Butanol (reactant & solvent), optional inert hydrocarbon (e.g., xylene) | tert-Butanol (reactant & solvent) |

| Reaction Temperature | Chilled / Controlled Exotherm (lab scale)[10]; >98°C (industrial tert-butoxide)[11] | 85°C |

| Reaction Time | 1-2 hours (until Na dissolves)[10] | 10 hours (reflux) |

| Reported Yield | Not specified, but described as efficient | 76.3% |

| Byproducts | H₂ (Flammable Gas) | NH₃ (Corrosive Gas) |

| Reference(s) | [10] | [8][9] |

Mandatory Visualizations

Synthesis Reaction Pathways

The following diagram illustrates the two primary chemical pathways for producing sodium n-butoxide.

Caption: Logical diagram of the two main synthesis routes for sodium n-butoxide.

General Experimental Workflow

This workflow outlines the key operational stages from raw materials to the final packaged product.

Caption: A generalized experimental workflow for the synthesis of sodium n-butoxide.

Safety and Handling

Sodium n-butoxide is a hazardous chemical that requires stringent safety protocols.

-

Flammability: The solid is pyrophoric and solutions are flammable.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Reactivity: It reacts violently with water, releasing flammable n-butanol vapors and forming corrosive sodium hydroxide.[2][3] It is also incompatible with acids, alcohols, halogens, and carbon dioxide.[2]

-

Corrosivity: Causes severe skin burns and serious eye damage.[2]

-

Handling: All handling and transfers should be conducted under an inert, dry atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[2] Use non-sparking tools.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a flame-retardant lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[1][2] Containers should be kept under a positive pressure of dry nitrogen.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. gelest.com [gelest.com]

- 3. CAS 2372-45-4: this compound | CymitQuimica [cymitquimica.com]

- 4. strem.com [strem.com]

- 5. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 6. This compound|CAS 2372-45-4|For Research [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. CN106699516A - Sodium tert-butoxide production technology - Google Patents [patents.google.com]

- 9. Sodium Tert-butoxide Production Technology [ko.bzchemicals.com]

- 10. jetir.org [jetir.org]

- 11. US6437198B1 - Method for producing alkali metal alcoholates - Google Patents [patents.google.com]

Sodium tert-Butoxide (NaOt-Bu): A Comprehensive Technical Guide to Its Reaction Mechanisms in Organic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Sodium tert-butoxide (NaOt-Bu) is a cornerstone reagent in modern organic synthesis, valued for its properties as a strong, non-nucleophilic base.[1] Its bulky tert-butyl group sterically hinders its ability to act as a nucleophile, allowing it to selectively deprotonate substrates without participating in unwanted substitution reactions.[2][3] This characteristic makes it indispensable in a wide array of chemical transformations, from classic elimination reactions to sophisticated metal-catalyzed cross-couplings, which are critical in the synthesis of pharmaceuticals and other complex organic molecules.[2]

Core Reaction Mechanisms

The utility of sodium tert-butoxide stems from its participation in several key reaction mechanisms. Its strong basicity and significant steric profile dictate the course of these transformations.

E2 Elimination: Regioselective Alkene Synthesis

Sodium tert-butoxide is a premier reagent for promoting bimolecular elimination (E2) reactions. The E2 mechanism is a single, concerted step where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a π-bond and ejecting the leaving group.[4] The reaction rate is dependent on both the substrate and the base.[5]

A defining feature of NaOt-Bu in E2 reactions is its ability to control regioselectivity. Due to its large steric bulk, it preferentially abstracts the most accessible, least sterically hindered β-hydrogen.[4][6] This leads to the formation of the Hofmann product (the less substituted alkene), often in high preference over the more thermodynamically stable Zaitsev product (the more substituted alkene).[3][7] This selectivity is a powerful tool for directed synthesis.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resist nucleophilic attack, substitution can occur if the ring is sufficiently activated by strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to a leaving group.[8][9] The Nucleophilic Aromatic Substitution (SNAr) mechanism is a two-step addition-elimination process.[10]

-

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[11] The EWGs are crucial for stabilizing this negatively charged intermediate.[8]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

In this context, sodium tert-butoxide typically serves as a strong base to generate the active nucleophile (e.g., by deprotonating an alcohol or amine) that initiates the attack.

Palladium-Catalyzed Buchwald-Hartwig Amination

Sodium tert-butoxide is a critical component in the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[12] It functions as the base in the catalytic cycle, which is essential for both catalyst activation and facilitating the key bond-forming step.[13]

The generally accepted catalytic cycle involves three main stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. NaOt-Bu then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.[13]

Quantitative Data Summary

The efficiency of reactions mediated by sodium tert-butoxide is highly dependent on the substrate, solvent, and temperature. The following tables summarize representative quantitative data from the literature.

Table 1: Regioselectivity in E2 Elimination

| Substrate | Base | Product Ratio (Hofmann : Zaitsev) | Reference |

|---|---|---|---|

| 2-Bromo-2,3-dimethylbutane | t-BuO⁻ | 4 : 1 | [6] |

| 2-Bromobutane | OH⁻ or MeO⁻ | 1 : 6 (Zaitsev favored) |[6] |

Table 2: Yields in NaOt-Bu-Mediated Reactions

| Reaction Type | Substrate Scope | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Transamidation | Various N,N-dimethyl amides + primary amines | Solvent-free, room temp. | 45-90% | [14] |

| Buchwald-Hartwig Amination | 4-Chloroanisole + Diphenylamine | Toluene, reflux, Pd₂(dba)₃, tBu₃P·HBF₄ | 65% | |

| Synthesis of NaOt-Bu | Sodium amide + tert-butanol | 85 °C, reflux | 76.3% | [15][16] |

| Elimination | β-Stannyl ketones | t-BuOH or DMSO | 72-96% |[17] |

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Chloroanisole

This protocol is adapted from a literature procedure for the synthesis of 4-methoxytriphenylamine.

Reagents:

-

Diphenylamine (29.6 mmol, 1.0 eq.)

-

4-Chloroanisole (31.4 mmol, 1.05 eq.)

-

Sodium tert-butoxide (66.0 mmol, 2.2 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.131 mmol, 1 mol%)

-

Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.683 mmol, 2 mol%)

-

Degassed Toluene (150 mL)

Procedure:

-

To a 3-necked 300 mL round-bottom flask, add diphenylamine (5.01 g), 4-chloroanisole (4.48 g), and degassed toluene (150 mL).

-

Under a nitrogen atmosphere, add Pd₂(dba)₃ (0.287 g), tBu₃P·HBF₄ (0.198 g), and sodium tert-butoxide (6.34 g).

-

Heat the reaction mixture to reflux and maintain for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC (ethyl acetate:hexane = 1:10).

-

After completion, cool the mixture to room temperature and dilute with dichloromethane (300 mL).

-

Filter the suspension. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate gradient) to yield the desired product.

Protocol 2: Transamidation of N,N-Dimethyl Amides

This generalized protocol is based on a solvent-free method for transamidation.[14][18]

Reagents:

-

N,N-Dimethyl amide (3.0 eq.)

-

Primary amine (1.0 eq.)

-

Sodium tert-butoxide (1.5 eq.)

Procedure:

-

In a reaction vessel, combine the primary amine and the N,N-dimethyl amide under solvent-free conditions.

-

Add sodium tert-butoxide to the mixture at room temperature.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography to obtain the desired amide.

Conclusion

Sodium tert-butoxide is a powerful and versatile reagent whose utility in organic synthesis is defined by its strong basicity and pronounced steric hindrance. These properties enable a high degree of control over reaction pathways, particularly in promoting E2 eliminations to form less-substituted alkenes and in facilitating critical steps in modern catalytic cycles like the Buchwald-Hartwig amination. For researchers in drug development and materials science, a thorough understanding of its mechanistic behavior is essential for designing efficient and selective synthetic routes to complex molecular targets.

References

- 1. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Substitution and Elimination Mechanisms [ar.bzchemicals.com]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Buchwald-Hartwig_reaction [chemeurope.com]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions [organic-chemistry.org]

- 15. CN106699516A - Sodium tert-butoxide production technology - Google Patents [patents.google.com]

- 16. Sodium Tert-Butoxide Production process_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Basicity of Sodium tert-Butoxide: A Technical Guide for Researchers

Introduction

Sodium tert-butoxide ((CH₃)₃CONa or NaOt-Bu) is a cornerstone reagent in modern organic synthesis, prized for its potent, yet sterically hindered, basicity. As a strong, non-nucleophilic base, it facilitates a wide array of chemical transformations, from deprotonation and elimination reactions to key roles in transition-metal-catalyzed cross-couplings. This technical guide provides an in-depth exploration of the fundamental principles governing the basicity of sodium tert-butoxide, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform its effective application in research and development.

Core Concepts of Basicity

The efficacy of sodium tert-butoxide as a base stems from the electronic and structural properties of the tert-butoxide anion. The three methyl groups on the central carbon atom exert a positive inductive effect, pushing electron density towards the oxygen atom. This increased electron density on the oxygen enhances its ability to abstract a proton, making it a strong base.

The defining characteristic of sodium tert-butoxide is its non-nucleophilic nature, a direct consequence of the steric bulk of the tert-butyl group.[1] This bulkiness physically obstructs the oxygen atom from attacking an electrophilic carbon center, thereby minimizing competing nucleophilic substitution reactions (e.g., SN2) and favoring proton abstraction (basicity).[2]

The basicity of the tert-butoxide anion is fundamentally linked to the acidity of its conjugate acid, tert-butanol ((CH₃)₃COH). The acid dissociation constant (pKa) is a quantitative measure of this relationship. A higher pKa value for the conjugate acid corresponds to a stronger base. The pKa of tert-butanol is significantly influenced by the solvent system, a critical consideration for reaction optimization.

Quantitative Data on Basicity

The solvent plays a crucial role in modulating the basicity of sodium tert-butoxide by affecting the solvation and dissociation of the ion pair. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the tert-butoxide anion is poorly solvated, rendering it a much stronger base compared to its state in polar protic solvents like water, where it is stabilized by hydrogen bonding.

Table 1: pKa of tert-Butanol in Different Solvents

| Solvent | pKa of tert-Butanol | Reference(s) |

| Water | ~17-19 | [1][3] |

| Dimethyl Sulfoxide (DMSO) | ~32 |

Sodium tert-butoxide is a key reagent in the widely utilized Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Its role is to deprotonate the amine, facilitating its entry into the catalytic cycle. The choice of base can significantly impact the reaction yield.

Table 2: Comparison of Bases in a Representative Buchwald-Hartwig Amination

| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloroanisole | Diphenylamine | NaOt-Bu | Toluene | 80 | 95-99 |

| 2-Bromopyridine | Morpholine | NaOt-Bu | Toluene | 100 | 92 |

| 2-Bromopyridine | Aniline | K₃PO₄ | Dioxane | 100 | 85 |

| 4-Bromotoluene | Aniline | Cs₂CO₃ | Toluene | 110 | 98 |

Note: Yields are representative and can vary based on the specific ligand, catalyst loading, and reaction time.

Factors Influencing Basicity and Reactivity

The utility of sodium tert-butoxide is governed by a balance of several interconnected factors. Understanding these relationships is key to predicting its behavior and optimizing reaction conditions.

Caption: Factors influencing the basicity and reactivity of sodium tert-butoxide.

Experimental Protocols

Protocol 1: Synthesis of Sodium tert-Butoxide from Sodium Amide

This protocol describes a common industrial method for the preparation of sodium tert-butoxide.

Materials:

-

Reaction vessel equipped with a stirrer, reflux condenser, and thermometer

-

Sodium amide (NaNH₂), 99%

-

Anhydrous tert-butanol, 99%

-

Toluene or heptane (water content < 0.04%)

-

Alkaline solution for ammonia gas absorption

Procedure:

-

Charge the reaction vessel with 240 mL of toluene or heptane.

-

Add 9.8 g (~0.25 mol) of 99% sodium amide and 19.0 g (~0.254 mol) of 99% anhydrous tert-butanol. The molar ratio of sodium amide to tert-butanol should be approximately 1:1.015.

-

Stir the mixture until the solids are completely dissolved.

-

Heat the mixture to 70°C to initiate the reaction. Ammonia gas will be released and should be passed through an absorption trap containing an alkaline solution.

-

Increase the temperature to 100-110°C and maintain for 1 hour to ensure the reaction goes to completion.

-

After the reaction is complete, cool the mixture.

-

Distill the majority of the solvent and excess tert-butanol under atmospheric pressure.

-

Remove the remaining solvent under vacuum to yield the solid sodium tert-butoxide product.

-

The product should be a white solid powder. The purity can be determined by acid-base titration. The yield is typically high (>98%).

-

Package the final product under an inert atmosphere to prevent moisture absorption.

Caption: Experimental workflow for the synthesis of sodium tert-butoxide.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a representative example for the palladium-catalyzed amination of an aryl chloride.

Materials:

-

Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XantPhos, SPhos)

-

Aryl halide (e.g., 4-chloroanisole)

-

Amine (e.g., diphenylamine)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., 1.0 mol%), the phosphine ligand (e.g., 1.0-2.0 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous, degassed solvent.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of an alcohol like tert-butanol in a non-aqueous or mixed-solvent system.

Materials:

-

Potentiometer with a calibrated pH electrode suitable for non-aqueous solvents

-

Automated titrator or burette

-

Sample of tert-butanol

-

Anhydrous, non-aqueous solvent (e.g., DMSO)

-

Titrant: A strong base soluble in the chosen solvent (e.g., tetrabutylammonium hydroxide in propan-2-ol)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in the solvent) to maintain constant ionic strength.

-

Nitrogen or Argon source for inert atmosphere.

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.

-

Sample Preparation: Prepare a solution of tert-butanol (e.g., 0.01 M) in the chosen solvent containing the supporting electrolyte.

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved CO₂ and maintain this atmosphere throughout the titration. Immerse the calibrated electrode and the titrant delivery tube into the solution.

-

Titration: Titrate the tert-butanol solution with the standardized strong base titrant. Add the titrant in small, precise increments, allowing the potential reading to stabilize after each addition.

-

Data Collection: Record the potential (or pH reading) as a function of the volume of titrant added.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

-

-

Replicates: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

Sodium tert-butoxide is a powerful and versatile base whose reactivity is governed by a nuanced interplay of electronic, steric, and solvent effects. Its strong basicity, coupled with low nucleophilicity, makes it an indispensable tool for a wide range of organic transformations. A thorough understanding of the principles outlined in this guide, particularly the quantitative impact of the solvent on basicity, will enable researchers, scientists, and drug development professionals to harness the full potential of this essential reagent in their synthetic endeavors.

References

An In-depth Technical Guide to Sodium Butoxide Isomers: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the two isomers of sodium butoxide: sodium n-butoxide and sodium tert-butoxide. It details their chemical and physical properties, provides established experimental protocols for their use in key organic reactions, and outlines a typical workflow for a palladium-catalyzed cross-coupling reaction.

Core Concepts

This compound exists as two primary isomers, sodium n-butoxide and sodium tert-butoxide. While sharing the same molecular formula and weight, their structural differences impart distinct chemical properties and applications. Sodium n-butoxide, with its linear alkyl chain, typically acts as a strong base and nucleophile. In contrast, the bulky tert-butyl group in sodium tert-butoxide renders it a strong, non-nucleophilic base, a feature highly valued in organic synthesis to avoid unwanted side reactions. This distinction is critical in the design of synthetic routes in pharmaceutical and chemical research.

Data Presentation: Physicochemical Properties

The fundamental properties of sodium n-butoxide and sodium tert-butoxide are summarized below for easy comparison.

| Property | Sodium n-Butoxide | Sodium tert-Butoxide |

| CAS Number | 2372-45-4 | 865-48-5 |

| Molecular Formula | C₄H₉NaO | C₄H₉NaO |

| Molecular Weight | 96.10 g/mol | 96.10 g/mol |

| Appearance | Colorless to slightly yellow liquid (often as a solution in n-butanol) | White to light tan crystalline powder |

| Density | ~0.874 g/cm³ | ~1.025 g/cm³ at 20°C |

| Melting Point | -21°C | 180°C |

| Boiling Point | 117.7°C | Decomposes |

| Solubility | Reacts with water | Reacts violently with water |

| Primary Hazard | Flammable, Corrosive | Flammable, Corrosive, Self-heating |

Experimental Protocols

Detailed methodologies for key reactions involving this compound isomers are presented below. These protocols are foundational in many organic synthesis laboratories.

1. Buchwald-Hartwig Amination using Sodium tert-Butoxide

This protocol describes a palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond, a common transformation in drug discovery.

-

Materials:

-

Aryl chloride (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (degassed)

-

Water, Brine, Sodium Sulfate (for workup)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

-

Add degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents) to the reaction mixture.

-

Heat the resulting mixture to reflux and stir for 6 hours, monitoring the reaction progress by a suitable method (e.g., GC or TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel, wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

2. Williamson Ether Synthesis using a Sodium Alkoxide

This classic method is used for the synthesis of ethers from an organohalide and an alkoxide. Sodium n-butoxide or sodium tert-butoxide can be used, depending on the desired product and the substrate's sensitivity to nucleophilic attack.

-

Materials:

-

Alcohol (to be converted to the ether)

-

Strong base (e.g., Sodium Hydride, NaH) to form the sodium alkoxide in situ, or a pre-formed sodium alkoxide like sodium n-butoxide.

-

Primary alkyl halide (e.g., ethyl bromide)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

-

Procedure:

-

If preparing the alkoxide in situ, dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere.

-

Carefully add sodium hydride portion-wise to the alcohol solution. The reaction will evolve hydrogen gas. Stir until the gas evolution ceases, indicating complete formation of the sodium alkoxide.

-

If using a pre-formed sodium alkoxide, dissolve it in the anhydrous solvent.

-

Slowly add the primary alkyl halide to the stirred alkoxide solution at room temperature.

-

The reaction is typically stirred at room temperature or gently heated to drive it to completion. Monitor the reaction by TLC or GC.

-

Upon completion, the reaction is quenched by the careful addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over a drying agent like magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude ether, which can be further purified by distillation or chromatography if necessary.[1][2]

-

3. Claisen Condensation using a Sodium Alkoxide

This carbon-carbon bond-forming reaction occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester.

-

Materials:

-

Ester with α-hydrogens (e.g., ethyl acetate)

-

Sodium alkoxide base (the alkoxide should match the alcohol portion of the ester to prevent transesterification, e.g., sodium ethoxide for ethyl acetate)

-

Anhydrous alcohol (corresponding to the alkoxide)

-

Dilute aqueous acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.

-

In a round-bottom flask, dissolve the sodium alkoxide (1.0 equivalent) in the corresponding anhydrous alcohol.

-

Slowly add the ester (2.0 equivalents) to the stirred base solution at room temperature.

-

Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a separatory funnel containing a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base and protonate the enolate product.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over a suitable drying agent, and concentrate to obtain the crude β-keto ester.

-

Purify the product as needed by distillation or chromatography.[3][4]

-

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound in organic synthesis.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: A typical workflow for an organic synthesis experiment.

References

An In-depth Technical Guide to the Solubility of Sodium Butoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium butoxide, a strong, non-nucleophilic base, is a critical reagent in organic synthesis, facilitating a wide range of reactions including condensations, eliminations, and metal-catalyzed cross-couplings. The efficacy and selectivity of reactions employing this compound are profoundly influenced by its solubility in the chosen reaction solvent. A thorough understanding of its solubility characteristics is therefore paramount for reaction optimization, process development, and ensuring reaction consistency.

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination of air-sensitive compounds, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals working with this essential reagent.

Quantitative Solubility Data

The solubility of this compound varies significantly across different classes of organic solvents. The following table summarizes the available quantitative data for the solubility of sodium tert-butoxide in several common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific isomer of butoxide (n-, sec-, or tert-), and the purity of both the solute and the solvent.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Solubility of Sodium tert-Butoxide | Temperature (°C) |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 7.58 | 38 wt %[1] | 25 |

| 32 g/100g [2] | Not Specified | ||||

| tert-Butanol | 74.12 | 0.781 | 12.47 | 0.208 M[2] | 30.2 |

| 0.382 M[2] | 60 | ||||

| Methyl t-butyl ether (MTBE) | 88.15 | 0.741 | 4.5 | 25 wt %[1] | 25 |

| Diglyme | 134.17 | 0.945 | 7.2 | 22 wt %[1] | 25 |

| Cyclohexane | 84.16 | 0.779 | 2.02 | 14 wt %[1] | 25 |

| Hexane | 86.18 | 0.655 | 1.88 | 11 wt %[1] | 25 |

| Toluene | 92.14 | 0.867 | 2.38 | 6 wt %[1] | 25 |

| 130 g/L[3] | 20 |

Qualitative Solubility Observations:

-

Ethers and Hydrocarbons: Sodium tert-butoxide is generally described as fairly soluble in ethers and hydrocarbons.[1][4][5]

-

Polar Aprotic Solvents: In polar aprotic solvents like N,N-dimethylformamide (DMF), sodium tert-butoxide can form a homogeneous mixture, which is advantageous for reaction consistency.[6] However, caution is advised when heating solutions of sodium tert-butoxide in DMF or DMSO, as this can lead to hazardous reactions.[7]

-

Alcohols: this compound is soluble in alcohols, particularly those with similar carbon chain lengths.[8]

-

Non-Polar Solvents: The solubility of sodium butan-1-olate in non-polar organic solvents is considered negligible.[6][8]

Experimental Protocols for Solubility Determination of this compound

The determination of solubility for an air- and moisture-sensitive compound like this compound requires specialized techniques to prevent its degradation. The following protocol outlines a general method for determining the solubility of this compound in an organic solvent using either a glovebox or Schlenk line techniques.

I. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Internal standard (a non-reactive compound soluble in the solvent, for analytical quantification)

-

Glovebox with an inert atmosphere (e.g., argon or nitrogen, <1 ppm O₂ and H₂O) or a Schlenk line setup

-

Analytical balance (located inside the glovebox or accessible for sealed samples)

-

Vials with screw caps and septa

-

Magnetic stirrer and stir bars

-

Syringes and needles (for Schlenk line) or pipettes (for glovebox)

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

Gas-tight vials for analysis (e.g., GC or HPLC vials with septa)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

II. Experimental Procedure (Glovebox Method)

-

Preparation:

-

Ensure all glassware, vials, stir bars, and other equipment are thoroughly dried in an oven and then transferred into the glovebox antechamber.

-

Bring the this compound, anhydrous solvent, and internal standard into the glovebox.

-

Allow all materials to equilibrate to the glovebox temperature.

-

-

Preparation of a Saturated Solution:

-

In a vial, accurately weigh a known amount of the anhydrous solvent.

-

Add an excess amount of this compound to the solvent. The exact amount is not critical as long as undissolved solid remains.

-

Add a magnetic stir bar to the vial.

-

Seal the vial and place it on a magnetic stirrer.

-

Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The temperature inside the glovebox should be monitored and recorded.

-

-

Sample Collection and Preparation for Analysis:

-

After stirring, allow the mixture to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Accurately weigh the filtered, saturated solution in a clean, tared vial.

-

Dilute the weighted, saturated solution with a known volume or weight of the pure solvent.

-

Add a precise amount of an internal standard to the diluted solution. This will be used for accurate quantification.

-

Transfer the final solution to a gas-tight vial suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the prepared sample using a pre-calibrated analytical instrument (e.g., GC, HPLC, or NMR).

-

Determine the concentration of this compound in the diluted sample relative to the internal standard.

-

Back-calculate the concentration of this compound in the original saturated solution.

-

III. Experimental Procedure (Schlenk Line Method)

-

Preparation:

-

Assemble and dry all glassware (e.g., Schlenk flask, filter cannula) in an oven.

-

Assemble the glassware hot under a flow of inert gas and then evacuate and backfill with inert gas on the Schlenk line three times to ensure an inert atmosphere.

-

Transfer the anhydrous solvent to a separate, dry Schlenk flask via cannula transfer.

-

-

Preparation of a Saturated Solution:

-

Under a positive flow of inert gas, quickly add an excess of this compound to the Schlenk flask containing the solvent.

-

Add a magnetic stir bar.

-

Seal the flask and stir the mixture at a constant temperature for a set period (e.g., 24 hours).

-

-

Sample Collection and Preparation for Analysis:

-

Stop stirring and allow the solid to settle.

-

Using a filter cannula (a long needle with a filter frit at the end), transfer a known volume of the clear supernatant to a tared, sealed, and inerted receiving flask.

-

Reweigh the receiving flask to determine the mass of the transferred saturated solution.

-

Under a positive flow of inert gas, dilute the saturated solution with a known volume of pure solvent and add the internal standard.

-

Using a gas-tight syringe, transfer an aliquot of the final solution to a sealed vial for analysis.

-

-

Quantification:

-

Follow the same quantification procedure as described in the glovebox method.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using inert atmosphere techniques.

Caption: Workflow for determining this compound solubility.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is a result of the interplay between the properties of the solute and the solvent. This diagram illustrates the key factors.

References

- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 4. Schlenk line - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. moodle2.units.it [moodle2.units.it]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

Navigating the Thermal Landscape of Sodium Butoxide: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Issued: December 14, 2025

Abstract

Sodium butoxide, a reactive alkoxide base pivotal in organic synthesis, presents significant thermal stability challenges. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of this compound. While specific quantitative thermoanalytical data for this compound remains limited in publicly accessible literature, this document synthesizes available safety information, extrapolates potential decomposition behaviors from related sodium alkoxides, and furnishes detailed, generalized experimental protocols for researchers to conduct their own thermal analyses. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to handle this compound safely and to anticipate its behavior under thermal stress, thereby ensuring greater experimental reproducibility and safety.

Introduction

This compound, particularly sodium tert-butoxide, is a strong, non-nucleophilic base widely employed in a multitude of organic reactions, including dehydrohalogenations, isomerizations, and as a catalyst in polymerization and biodiesel production. Its high reactivity, however, is intrinsically linked to its thermal instability. Incidents of spontaneous combustion and explosive decomposition upon heating underscore the necessity for a thorough understanding of its thermal properties.[1][2] This guide addresses the thermal stability and decomposition of this compound, providing a critical resource for professionals in research and development.

Thermal Stability Profile

Available safety data sheets (SDS) and scientific literature provide a general but critical overview of the thermal hazards associated with this compound.

Key Stability Concerns:

-

Spontaneous Combustion: this compound is known to be spontaneously flammable in air.[2]

-

Explosive Decomposition: The compound may decompose explosively when heated or involved in a fire.[1]

-

Self-Heating: It is classified as a self-heating material, which may lead to fire.[3]

-

Moisture and Air Sensitivity: this compound reacts violently with water and is sensitive to moist air, which can compromise its stability and lead to decomposition.[3]

While some sources indicate a decomposition temperature of 300 °C, others state that this information is not available, highlighting the need for more definitive experimental studies.[1][4]

Quantitative Thermal Analysis Data

A thorough review of scientific literature reveals a notable lack of specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound. To provide a predictive framework, the following table includes data for other short-chain sodium alkoxides, which can offer insights into the expected thermal behavior of this compound.

| Compound | Onset of Decomposition (Tonset) | Decomposition Residue | Reference |

| Sodium Methoxide | 623 K (350 °C) | Sodium carbonate, sodium hydroxide, and free carbon | [4] |

| Sodium Ethoxide | 573 K (300 °C) | Sodium carbonate, sodium hydroxide, and free carbon | [4] |

| Sodium n-Propoxide | 590 K (317 °C) | Sodium carbonate, sodium hydroxide, and free carbon | [4] |

| Sodium iso-Propoxide | 545 K (272 °C) | Sodium carbonate, sodium hydroxide, and free carbon | [4] |

| This compound (tert-) | Data Not Available | Expected: Sodium carbonate, sodium hydroxide, hydrocarbons, and free carbon |

Table 1: Comparative Thermal Decomposition Data of Sodium Alkoxides

Decomposition Pathway and Products

The thermal decomposition of this compound is anticipated to proceed through a complex series of reactions, likely involving the elimination of hydrocarbons and the formation of a solid residue. Based on studies of related alkoxides, the primary decomposition products are expected to be:[4][5]

-

Gaseous Products: A mixture of saturated and unsaturated hydrocarbons. For sodium tert-butoxide, this would likely include isobutylene and other C4 fragments.

-

Solid Residue: A mixture of sodium carbonate, sodium hydroxide, and elemental carbon.[4][5]

The general decomposition can be represented as follows:

2 (CH₃)₃CONa + Heat → Na₂CO₃ + NaOH + Hydrocarbons + C

The following diagram illustrates a plausible, though not definitively established, decomposition pathway for sodium tert-butoxide.

Experimental Protocols for Thermal Analysis

To address the gap in available data, researchers can employ the following generalized protocols to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Due to its hygroscopic and air-sensitive nature, all sample handling must be performed in an inert atmosphere (e.g., a glovebox with argon or nitrogen).

-

Instrumentation: A high-precision thermogravimetric analyzer is required.

-

Crucible: Use an inert crucible, such as alumina or platinum.

-

Sample Size: Accurately weigh a small sample (typically 5-10 mg) into the crucible.

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) in this compound.

Methodology:

-

Sample Preparation: As with TGA, all sample preparation must be conducted in an inert atmosphere.

-

Instrumentation: A differential scanning calorimeter.

-

Crucible: Use hermetically sealed aluminum or gold-plated copper pans to contain any evolved gases and prevent reaction with the atmosphere.

-

Sample Size: Weigh a small sample (typically 2-5 mg) into the crucible and seal it.

-

Reference: An empty, sealed crucible of the same type is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas.

-

Heating Program:

-

Equilibrate the sample and reference at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature beyond the decomposition point.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The enthalpy change (ΔH) for these events can be calculated by integrating the peak area.

Evolved Gas Analysis (EGA) using GC-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: A TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (TGA-GC-MS).

-

TGA Protocol: Follow the TGA protocol as described in section 5.1.

-

Gas Transfer: The evolved gases from the TGA furnace are transferred to the GC-MS via a heated transfer line.

-

GC Separation: The gaseous mixture is separated into its individual components by the gas chromatograph.

-

MS Identification: The mass spectrometer analyzes each separated component, providing a mass spectrum that can be used to identify the chemical structure of the decomposition products by comparison with spectral libraries.

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound.

Safety and Handling Recommendations

Given the significant thermal hazards of this compound, the following safety precautions are mandatory:

-

Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

-

Avoid Heat and Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.

-

Controlled Heating: When heating reactions involving this compound, use a well-controlled heating mantle and monitor the temperature closely. Avoid localized overheating.

-

Scale-Up Precautions: Exercise extreme caution when scaling up reactions. The potential for self-heating increases with the mass of the material.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.

Conclusion

This compound is a thermally sensitive reagent that requires careful handling and a thorough understanding of its potential hazards. While specific quantitative data on its thermal decomposition is not widely available, this guide provides a framework for understanding its stability based on available information and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the much-needed specific data for this compound, which will enhance its safe and effective use in research and development. Adherence to strict safety protocols is paramount when working with this reactive compound.

References

A Technical Guide to the pKa of tert-Butanol, the Conjugate Acid of Sodium tert-Butoxide

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of tert-butanol, the conjugate acid of the strong, non-nucleophilic base sodium tert-butoxide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize sodium tert-butoxide and require a thorough understanding of its basicity and the properties of its conjugate acid.

Introduction

Sodium tert-butoxide ((CH₃)₃CONa) is a widely used reagent in organic synthesis, valued for its strong basicity and steric bulk, which renders it non-nucleophilic.[1][2] The efficacy of sodium tert-butoxide as a base is directly related to the acidity of its conjugate acid, tert-butanol ((CH₃)₃COH). The pKa value of tert-butanol provides a quantitative measure of its acidity and, consequently, the strength of the tert-butoxide base. A higher pKa for the conjugate acid indicates a stronger base.[3][4]

Quantitative Data: pKa of tert-Butanol

The pKa of tert-butanol has been reported in various sources, with values generally ranging from 16 to 19. This variation can be attributed to differences in the experimental conditions, such as the solvent system and temperature. The table below summarizes the reported pKa values for tert-butanol.

| pKa Value | Solvent/Conditions | Reference |

| 16.54 | Not Specified | [5] |

| ~17 | Not Specified | [6] |

| 19 | at 25°C | [2][7] |

| 19.2 | Not Specified | [3] |

| ~19 | Not Specified | [8] |

| 15-20 | General Range | [9] |

Experimental Protocols for pKa Determination

The pKa values of weakly acidic compounds like alcohols are determined experimentally. The primary methods employed for this purpose include potentiometric titration and spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric titration is a classical method for determining the pKa of an acid. The fundamental principle involves the gradual neutralization of the acid with a strong base and monitoring the corresponding change in pH.

Methodology:

-

Preparation of the Analyte Solution: A solution of tert-butanol of known concentration is prepared in a suitable solvent. For alcohols, which are very weak acids, an aqueous solution may not be suitable due to the leveling effect of water. Therefore, co-solvents or non-aqueous solvents are often employed.

-

Titration with a Strong Base: A standardized solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is incrementally added to the tert-butanol solution.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of the titrant added.

-